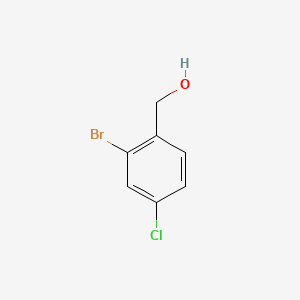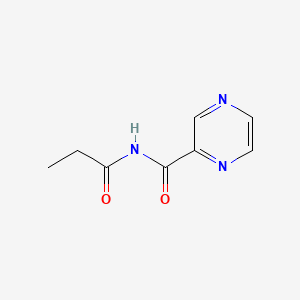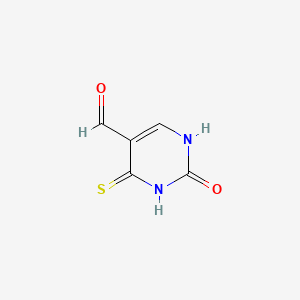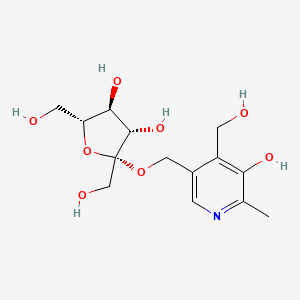
Stearoyl-NTA
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Stearoyl-NTA is a biochemical compound used in proteomics research . It has a molecular formula of C28H52N2O7 .
Synthesis Analysis
Stearoyl-CoA Desaturase 1 (SCD1) is involved in the biosynthesis of monounsaturated fatty acids from their saturated fatty acid precursors . The expression of SCD1 can alter the biosynthesis of fatty acids in epithelial cells of the mammary gland and subsequently affect the fatty acid contents in buffalo milk .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using techniques such as chromatography–high-resolution tandem mass spectrometry (HRMS), which yields individual characteristics of analytes (mass spectra, retention properties) to accurately identify them .Chemical Reactions Analysis
Non-targeted analysis (NTA) using high-resolution mass spectrometry allows scientists to detect and identify a broad range of compounds in diverse matrices for monitoring exposure and toxicological evaluation without a priori chemical knowledge . Nitrilotriacetic acid (NTA) is the aminopolycarboxylic acid with the formula N(CH2CO2H)3. Its conjugate base nitrilotriacetate is used as a chelating agent for Ca2+, Co2+, Cu2+, and Fe3+ .Physical and Chemical Properties Analysis
This compound has a molecular weight of 528.72 . The physical and chemical properties of this compound can be analyzed using techniques such as dynamic light scattering (DLS), nanoparticle tracking analysis (NTA), tunable resistive pulse sensing (TRPS), transmission electron microscopy (TEM), and scanning electron microscopy (SEM) .Applications De Recherche Scientifique
Acide 2−[carboxymethyl−[(3R)−7−(octadecanoylamino)−2−oxoheptan−3−yl]amino]acétique2-[carboxymethyl-[(3R)-7-(octadecanoylamino)-2-oxoheptan-3-yl]amino]acetic acid2−[carboxymethyl−[(3R)−7−(octadecanoylamino)−2−oxoheptan−3−yl]amino]aceticacid
, en se concentrant sur des applications uniques dans divers domaines :Science alimentaire : Émulsification et additifs alimentaires
Stearoyl-NTA : est étroitement lié aux stéaroyllactylates, qui sont couramment utilisés comme émulsifiants alimentaires. Ces composés améliorent la texture des produits de boulangerie, retiennent le gaz, renforcent la pâte et prolongent la durée de conservation . Sa forte capacité d’émulsification est due à sa tête hydrophile et à sa longue queue hydrophobe, ce qui en fait un additif essentiel dans l’industrie alimentaire.
Chimie analytique : Méthodes de chromatographie
En chimie analytique, les dérivés de This compound sont utilisés pour établir des méthodes analytiques de détection et de quantification des émulsifiants dans les produits alimentaires. Des méthodes de chromatographie en phase liquide haute performance (HPLC) et de chromatographie en phase gazeuse (GC) ont été développées à cette fin, mettant en évidence l’importance du composé dans les normes analytiques .
Science des matériaux : Matériaux auto-cicatrisants
Des recherches ont montré que les sels métalliques de composés carboxymethylés, similaires à This compound, peuvent être utilisés pour créer des matériaux auto-cicatrisants et malléables. Ces matériaux ont des applications dans l’adsorption et la séparation sélectives de colorants, ce qui indique des utilisations potentielles dans les processus de nettoyage et de recyclage de l’environnement .
Chimie pharmaceutique : Formulation de médicaments
En chimie pharmaceutique, This compound et ses analogues peuvent être utilisés comme agents chélateurs pour divers métaux. Cette propriété est cruciale pour la formulation de certains médicaments où les ions métalliques jouent un rôle dans l’efficacité ou la stabilité du médicament .
Recherche sur le cancer : Métabolisme cellulaire
Des composés structurellement liés à This compound ont été étudiés pour leur rôle dans le métabolisme des cellules cancéreuses. Par exemple, la stéaroyl-CoA désaturase 1 (SCD1) est une enzyme qui convertit les acides gras saturés en acides gras monoinsaturés, et son expression est augmentée dans de nombreux cancers . Les inhibiteurs de SCD1 pourraient donc être précieux dans les stratégies de traitement du cancer.
Technologie alimentaire : Optimisation de la synthèse
Le processus de synthèse des dérivés de This compound, tels que le stéaroyllactylate, a été optimisé pour une meilleure efficacité de production. Cette optimisation est cruciale pour répondre à la demande mondiale croissante en émulsifiants alimentaires .
Mécanisme D'action
Target of Action
Stearoyl-NTA, also known as 2-[carboxymethyl-[(3R)-7-(octadecanoylamino)-2-oxoheptan-3-yl]amino]acetic acid, primarily targets Stearoyl-CoA Desaturase 1 (SCD1) . SCD1 is an enzyme that converts saturated fatty acids to monounsaturated fatty acids . The expression of SCD1 is increased in many cancers, and the altered expression contributes to the proliferation, invasion, sternness, and chemoresistance of cancer cells .
Mode of Action
This compound interacts with its target, SCD1, by inhibiting its activity . This inhibition disrupts the conversion of saturated fatty acids to monounsaturated fatty acids, leading to a decrease in the proliferation, invasion, sternness, and chemoresistance of cancer cells .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the lipid biosynthesis pathway . By inhibiting SCD1, this compound disrupts the balance of saturated and monounsaturated fatty acids, which can influence cellular membrane physiology and signaling . This disruption can lead to broad effects on human physiology, including potential impacts on cancer progression .
Result of Action
The inhibition of SCD1 by this compound results in a decrease in the proliferation, invasion, sternness, and chemoresistance of cancer cells . This could potentially slow down or halt the progression of certain types of cancer .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the tumor microenvironment, including factors such as hypoxia, can affect the expression and regulation of SCD1 . Additionally, diet and metabolism can also play a role in the regulation of SCD1 . These factors could potentially influence the efficacy and stability of this compound.
Analyse Biochimique
Biochemical Properties
Stearoyl-NTA plays a crucial role in biochemical reactions . It is known to interact with a variety of enzymes, proteins, and other biomolecules. For instance, it is a substrate for the enzyme Stearoyl-CoA Desaturase 1 (SCD1), which converts saturated fatty acids to monounsaturated fatty acids . The nature of these interactions involves the conversion of this compound by SCD1, which contributes to the proliferation, invasion, sternness, and chemoresistance of cancer cells .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes . It influences cell function by altering the fatty acid profile of these cells, producing diverse effects on cellular function . For instance, high expression of SCD1, which uses this compound as a substrate, is correlated with metabolic diseases such as obesity and insulin resistance .
Molecular Mechanism
The molecular mechanism of action of this compound is primarily through its interactions with SCD1 . SCD1 converts this compound, altering the fatty acid profile of cells. This conversion process involves binding interactions with the enzyme, leading to changes in gene expression and cellular metabolism .
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings have been observed in studies involving the developing olive fruit . These studies have shown that the expression of the enzyme that interacts with this compound, SCD1, is temporally regulated during the development of the olive fruit .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . For instance, in an animal model of Multiple Sclerosis, it was found that this compound acts as an endogenous brake on regulatory T-cell differentiation and augments autoimmunity in a T cell-dependent manner .
Metabolic Pathways
This compound is involved in the metabolic pathway of fatty acid desaturation . It interacts with the enzyme SCD1, which is involved in the conversion of saturated fatty acids to monounsaturated fatty acids .
Propriétés
IUPAC Name |
2-[carboxymethyl-[(3R)-7-(octadecanoylamino)-2-oxoheptan-3-yl]amino]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H54N2O6/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21-27(33)30-22-19-18-20-26(25(2)32)31(23-28(34)35)24-29(36)37/h26H,3-24H2,1-2H3,(H,30,33)(H,34,35)(H,36,37)/t26-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPQKISBGDGBXIG-AREMUKBSSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)NCCCCC(C(=O)C)N(CC(=O)O)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)NCCCC[C@H](C(=O)C)N(CC(=O)O)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H54N2O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
526.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2H-Azeto[1,2-a][1,3]dioxolo[4,5-c]pyrrole](/img/structure/B583062.png)


![(R)-2-Methyl-3-thioxohexahydro-1H-pyrrolo[1,2-c]imidazol-1-one](/img/structure/B583070.png)
